molecular formula C19H16N2O2 B2695320 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline CAS No. 2415538-68-8

4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline

Cat. No. B2695320
CAS RN: 2415538-68-8
M. Wt: 304.349
InChI Key: IWNOHAUXPSLWIN-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline is a chemical compound that has attracted significant attention in scientific research. It is a synthetic compound that has been used in various fields, including biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It also activates certain signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). Additionally, 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline has been shown to induce apoptosis in cancer cells and reduce the production of amyloid beta (Aβ) peptides, which are involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline in lab experiments include its synthetic nature, which allows for precise control over its properties and purity. It also has a relatively low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, one limitation of using 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline is its limited solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline. One direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its mechanism of action and its effects on various signaling pathways. Additionally, the development of novel synthetic methods for 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline could lead to the discovery of new derivatives with improved properties and efficacy.

Synthesis Methods

The synthesis of 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline involves the reaction of 2-amino-3-methoxybenzoic acid with 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline as a white solid.

Scientific Research Applications

4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline has been used in various scientific research applications. It has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties. Additionally, 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline has been explored as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(6-methoxyquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-15-6-7-18-17(10-15)16(8-9-20-18)19(22)21-11-13-4-2-3-5-14(13)12-21/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNOHAUXPSLWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline

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